

Comparative Spectroscopic Guide: 2-Methoxy-N-methyl-4-nitroaniline

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Compound of Interest

Compound Name: 2-Methoxy-N-methyl-4-nitroaniline

Cat. No.: B253440

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Executive Summary & Application Scope

Product Focus: **2-Methoxy-N-methyl-4-nitroaniline** (CAS: 6832-88-8) Primary Class: Push-Pull Solvatochromic Chromophore Core Application: Nonlinear Optics (NLO), Solvatochromic Probes, and Metabolic Tracking (Dye Intermediates).

This guide provides a technical analysis of the UV-Vis absorption properties of **2-Methoxy-N-methyl-4-nitroaniline**, comparing its spectral performance against standard alternatives like 4-Nitroaniline and 2-Methoxy-4-nitroaniline. Unlike standard commodity chemicals, this derivative features a dual-donor system (Methoxy + N-Methyl) acting upon a nitro-acceptor, resulting in enhanced intramolecular charge transfer (ICT) and distinct bathochromic shifts essential for high-sensitivity optical applications.

Structural Basis of Optical Performance

The optical superiority of **2-Methoxy-N-methyl-4-nitroaniline** stems from its specific substituent arrangement. Understanding this "Push-Pull" mechanism is critical for interpreting spectral data.

Mechanism of Action

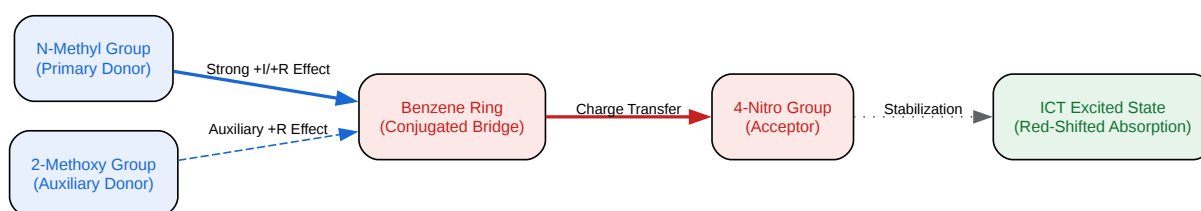
- Electron Acceptor: The Nitro group (-NO₂) at the para position acts as the primary electron sink.
- Electron Donors:
 - N-Methyl Amino Group: A stronger donor than a primary amine (-NH₂) due to the inductive effect of the methyl group, stabilizing the excited state and lowering the HOMO-LUMO gap.
 - Methoxy Group: Located at the ortho position, it provides auxiliary electron donation via resonance, further red-shifting the absorption maximum ().

Diagram: Electronic Push-Pull Pathway

The following diagram illustrates the electron density flow that dictates the

and extinction coefficient (

).



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Figure 1: Intramolecular Charge Transfer (ICT) pathway in **2-Methoxy-N-methyl-4-nitroaniline**. The dual-donor system enhances the dipole moment change upon excitation.

Comparative Performance Data

The following table contrasts the spectral properties of the target product against its nearest structural analogs.

Key Insight: The N-methylation and methoxy substitution result in a Bathochromic Shift (Red Shift) of approximately 15–25 nm compared to the parent 4-nitroaniline, moving the absorption deeper into the visible violet-blue region (appearing deep yellow/orange).

Compound	Structure Features	(Ethanol)*	Appearance	Solvatochromic Sensitivity
2-Methoxy-N-methyl-4-nitroaniline	N-Me + 2-OMe	~390 – 405 nm	Deep Orange	High
2-Methoxy-4-nitroaniline	NH ₂ + 2-OMe	~380 nm	Yellow-Orange	Moderate
4-Nitroaniline (pNA)	NH ₂ only	375 nm	Yellow	Moderate (Standard)
N-Methyl-4-nitroaniline	N-Me only	~385 nm	Yellow	High

*Note: Exact values are highly solvent-dependent. See "Experimental Protocol" for determination.

Solvatochromic Behavior

2-Methoxy-N-methyl-4-nitroaniline exhibits positive solvatochromism. As solvent polarity increases (e.g., from Cyclohexane to DMSO), the excited state is stabilized more than the ground state, causing a redshift.

- Non-polar (Hexane):
~370 nm (Hypsochromic)
- Polar Aprotic (DMSO):
>400 nm (Bathochromic)

Experimental Protocol: Determination of λ_{max} and Extinction Coefficient

Objective: To accurately determine the absorption maximum and molar extinction coefficient (ϵ) while avoiding aggregation artifacts common in nitroanilines.

Reagents & Equipment[2][3][4]

- Analyte: **2-Methoxy-N-methyl-4-nitroaniline** (>98% purity).
- Solvents: Spectroscopic grade Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Cyclohexane.
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).
- Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh exactly 2.0 mg of the analyte.
 - Dissolve in 10 mL of DMSO (to ensure complete solubility of the hydrophobic core).
 - Concentration: ~1.0 mM (Stock).
- Working Solution Dilution:
 - Prepare a series of dilutions in the target solvent (e.g., Ethanol) to reach concentrations of 10, 20, 30, 40, and 50 M.
 - Critical: Absorbance at λ_{max} must remain between 0.2 and 0.8 AU to adhere to the Beer-Lambert Law.
- Spectral Scanning:

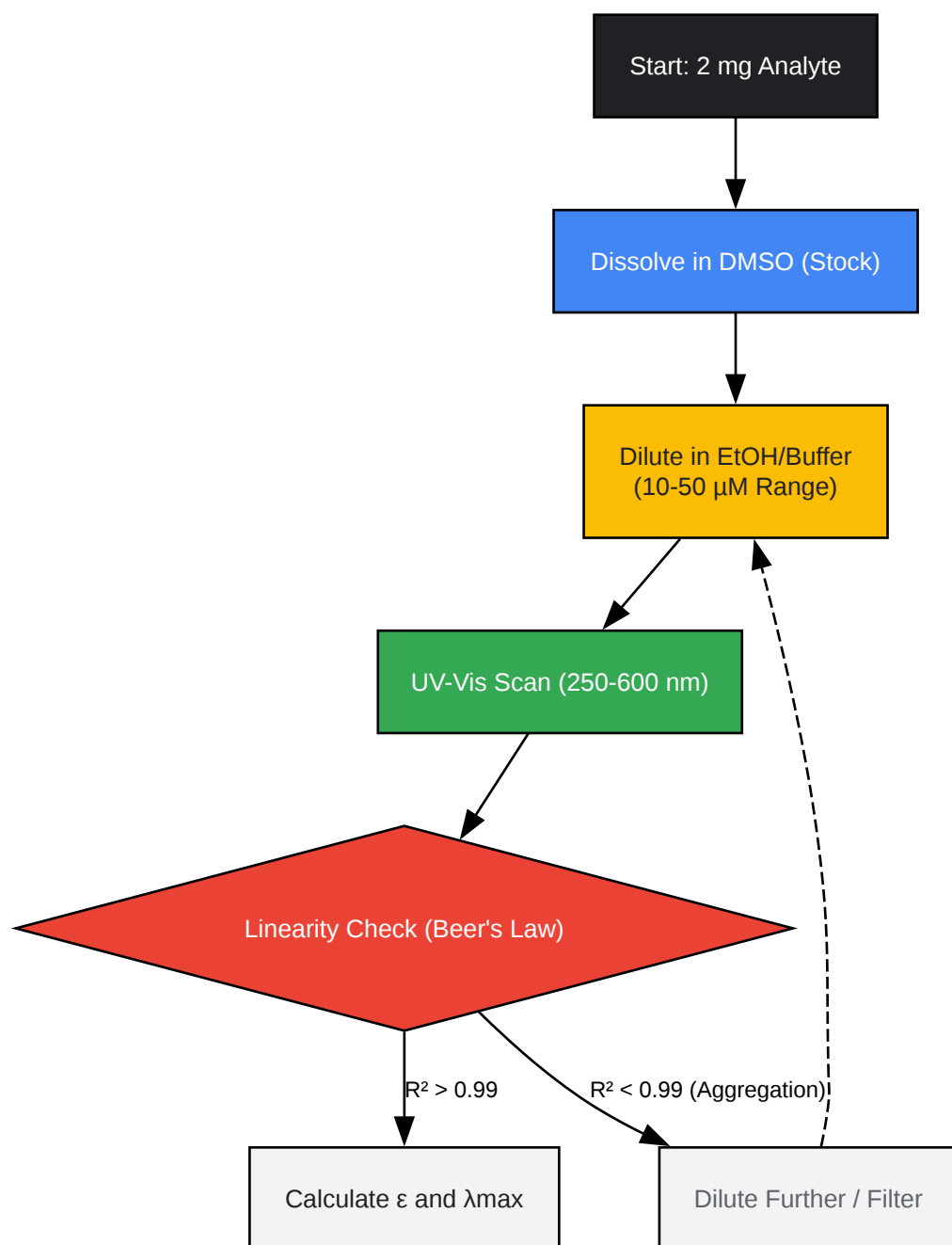
- Baseline correct using pure solvent.
- Scan from 250 nm to 600 nm.
- Identify

(peak absorbance).
- Data Validation (Linearity Check):
 - Plot Absorbance vs. Concentration.
 - Calculate

using the slope (

).
 - value must be >0.99 for valid quantification.

Workflow Diagram



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Figure 2: Validated workflow for spectral characterization of nitroaniline derivatives.

References

- PubChem. (2025).[1] 2-Methoxy-4-nitroaniline (Compound Summary).[2][3] National Library of Medicine. [Link]

- Bao, Y., et al. (2020).[4] Solubility of 2-Methoxy-4-nitroaniline in Several Monosolvents: Measurement and Correlation. Journal of Chemical & Engineering Data.[4][5] [\[Link\]](#)[5]

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